[(3-Bromo-4-methoxyphenyl)methyl](2-methoxyethyl)amine
Description
(3-Bromo-4-methoxyphenyl)methylamine (CAS 1152924-63-4) is a brominated aromatic amine derivative with the molecular formula C₁₁H₁₆BrNO₂ and a molecular weight of 274.15 g/mol . Structurally, it features a 3-bromo-4-methoxybenzyl group linked to a 2-methoxyethylamine moiety. The bromine atom at the 3-position and methoxy groups at the 4-position (on the benzyl ring) and the 2-position (on the ethyl chain) contribute to its electronic and steric properties. This compound is typically used in pharmaceutical and agrochemical research as an intermediate, though specific biological activities remain underexplored in the provided literature .
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-3-4-11(15-2)10(12)7-9/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
GFCNYXXJHXFDAE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
Reaction Scheme :
3-Bromo-4-methoxybenzaldehyde + 2-Methoxyethylamine → (3-Bromo-4-methoxyphenyl)methylamine
- Imine Formation : Condensation of aldehyde and amine in anhydrous ethanol (1:1.2 molar ratio) at 25°C for 12 h.
- Reduction : Use of sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, yielding 85–92%.
Nucleophilic Substitution Route
Reaction Scheme :
3-Bromo-4-methoxybenzyl chloride + 2-Methoxyethylamine → Target compound
- Solvent: Dichloromethane (DCM) with K₂CO₃ (2.0 eq.) at 40°C for 8 h.
- Yield : 78–84% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Catalytic Systems and Selectivity
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | Raney Ni (fixed bed) |
| Temperature | 25–30°C | 40–50°C |
| Pressure | Atmospheric | 0.5 MPa H₂ |
| Reaction Time | 12–24 h | 2–4 h |
- Bromine regioselectivity at the 3-position is controlled by methoxy group para-directing effects.
- Use of NaNO₂/HBr at −5°C minimizes di-bromination byproducts.
Purification and Characterization
Isolation Techniques
- Liquid-Liquid Extraction : Ethyl acetate/water (3×50 mL) removes unreacted amine.
- Crystallization : Ethanol/water (7:3) yields 95% pure product.
Analytical Validation
| Technique | Critical Data Points | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, Ar-H), 3.82 (s, OCH₃) | |
| GC-MS | m/z 288 [M⁺], 207 [C₇H₆BrO₂] | |
| HPLC | >99% purity (C18, MeCN/H₂O 70:30) |
Challenges and Mitigations
- Hydrogenation Safety : Pd/C filtration under N₂ prevents pyrophoric hazards.
- Bromine Handling : Slow addition (<0.5 mL/min) at −5°C reduces HBr gas emission.
Research Advancements
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine, also known as C₁₁H₁₅BrNO₂, has applications in chemistry, biology, and industry, often serving as an intermediate in synthesizing complex organic molecules. Its unique structure, featuring a brominated aromatic ring and an amine functional group, enhances its reactivity and potential interactions with biological targets.
Scientific Research Applications
- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules. (3-Bromo-4-methoxyphenyl)methylamine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
- Biology The compound can be used in the study of enzyme interactions and metabolic pathways.
- Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo reactions such as oxidation, reduction, and substitution.
- Oxidation The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives. Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
(3-Bromo-4-methoxyphenyl)methylamine is of interest in medicinal chemistry for its potential antimicrobial and anticancer properties. Research indicates that (3-Bromo-4-methoxyphenyl)methylamine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound has also been evaluated for its anticancer potential, and preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy A study investigated the antimicrobial activity of (3-Bromo-4-methoxyphenyl)methylamine against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Activity In another study focusing on its anticancer properties, (3-Bromo-4-methoxyphenyl)methylamine was tested on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the micromolar range, demonstrating potent cytotoxicity compared to standard chemotherapeutics. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Molecular Formula | Substituent Modifications | Key Differences | Reference |
|---|---|---|---|---|
| (3-Bromo-4-methoxyphenyl)methylamine | C₁₁H₁₆BrNO₂ | - | Reference compound | |
| N-[(3-Bromo-4-fluorophenyl)methyl]-2-methoxyethanamine | C₁₀H₁₃BrFNO | Fluorine replaces 4-methoxy group | Increased electronegativity; potential altered binding affinity | |
| (3-Bromo-4-methoxybenzyl)-(2,3-dimethoxybenzyl)amine | C₁₇H₂₀BrNO₃ | Additional 2,3-dimethoxybenzyl group | Enhanced steric bulk; possible solubility changes | |
| (3-Bromo-4-methoxybenzyl)-(2,4-dimethoxybenzyl)amine | C₁₇H₂₀BrNO₃ | 2,4-dimethoxybenzyl substituent | Altered electronic effects due to substituent positions | |
| (3-Bromo-4-methoxyphenyl)methylamine | C₉H₁₂BrNO | Methyl group replaces 2-methoxyethyl chain | Reduced hydrophilicity; simpler structure | |
| tert-Butyl[(3-bromo-4-methoxyphenyl)methyl]amine | C₁₂H₁₈BrNO | Bulky tert-butyl group | Increased steric hindrance; potential metabolic stability |
Key Observations:
Fluorine substitution (e.g., in ) introduces electronegativity, which may strengthen hydrogen bonding in biological targets but could also increase toxicity risks.
Steric Considerations :
- Compounds with dimethoxybenzyl groups (e.g., ) exhibit greater steric bulk, which might hinder interactions with enzymes or receptors compared to the less bulky 2-methoxyethyl group.
Biological Implications :
- In silico studies on boronic acid derivatives (e.g., ) suggest that methoxyethyl groups enhance inhibitory activity against fungal histone deacetylases (HDACs) at lower concentrations. This implies that the 2-methoxyethyl chain in the target compound may confer similar advantages in biological systems.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility Trends : The 2-methoxyethyl group improves aqueous solubility compared to bulkier dimethoxybenzyl analogues .
Biological Activity
(3-Bromo-4-methoxyphenyl)methylamine, a compound with the molecular formula C₁₁H₁₅BrN₂O₂, is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated aromatic ring and an amine functional group, with methoxy groups enhancing its reactivity. The presence of these functional groups suggests potential interactions with various biological targets.
The exact mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine is still under investigation. However, it is believed to modulate the activity of specific enzymes or receptors involved in cellular signaling pathways. Further experimental validation is necessary to delineate these pathways.
Antimicrobial Activity
Research indicates that (3-Bromo-4-methoxyphenyl)methylamine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. For instance, assays conducted on human cancer cell lines demonstrated significant cytotoxic effects, warranting further exploration in cancer therapeutics.
Comparative Analysis with Similar Compounds
The biological activity of (3-Bromo-4-methoxyphenyl)methylamine can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Methoxybenzyl)(2-methoxy-1-methylethyl)amine | Lacks bromine | Reduced reactivity |
| (3-Bromo-4-methoxybenzyl)amine | Lacks 2-methoxy-1-methylethyl group | Altered solubility |
| (3-Bromo-4-methoxyphenyl)methylamine | Contains both bromine and methoxy groups | Enhanced biological activity |
This table highlights how structural variations can influence the biological properties of related compounds.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial activity of (3-Bromo-4-methoxyphenyl)methylamine against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, (3-Bromo-4-methoxyphenyl)methylamine was tested on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the micromolar range, demonstrating potent cytotoxicity compared to standard chemotherapeutics. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What are the common synthetic routes for (3-Bromo-4-methoxyphenyl)methylamine, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-bromo-4-methoxybenzyl chloride with 2-methoxyethylamine under basic conditions. Key parameters include:
- Solvents : Dichloromethane (yield: 75%) or toluene (yield: 68%, higher purity) .
- Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine and drive the reaction .
- Temperature : 60–80°C for 12–24 hours .
Industrial-scale synthesis may employ continuous flow reactors to enhance mixing and reduce side reactions .
Q. How can researchers characterize the purity and structural integrity of (3-Bromo-4-methoxyphenyl)methylamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural features (e.g., methoxy groups at δ 3.3–3.8 ppm, aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₅BrNO₂: 296.03) .
Advanced Questions
Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?
- Methodological Answer : Bromine’s electronegativity and leaving group ability enhance reactivity in substitution reactions. Comparative studies show:
- Reaction Rates : Brominated derivatives react 2–3× faster than chloro analogs in SNAr reactions due to better leaving group ability .
- Biological Activity : Bromine’s bulkiness may hinder binding to certain enzymes (e.g., cytochrome P450) compared to smaller fluoro substituents .
- Metabolic Stability : Fluorinated analogs exhibit higher metabolic stability in vivo due to C-F bond strength, whereas brominated compounds may undergo faster debromination .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from experimental variables (e.g., cell lines, assay conditions). Resolve discrepancies by:
- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., IC₅₀ in HeLa vs. HEK293 cells) .
- Control Experiments : Test for off-target effects using knockout models or competitive inhibitors .
- Structural Analysis : Compare X-ray crystallography or docking studies to confirm binding modes .
Q. What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?
- Methodological Answer :
- Batch Reactor Limitations : Inefficient mixing and heat transfer lead to variable yields (e.g., 60–75% in batch vs. 80–85% in flow) .
- Flow Reactor Advantages :
- Precision : Automated control of residence time and temperature minimizes byproducts .
- Scalability : Linear scaling from mg to kg quantities without re-optimization .
- Case Study : A 2024 study achieved 82% yield in a flow system using toluene/NaOH at 70°C, compared to 68% in batch mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
